5-(4-bromo-3-chlorophenyl)-2H-tetrazole
Description
5-(4-Bromo-3-chlorophenyl)-2H-tetrazole is a halogenated tetrazole derivative characterized by a phenyl ring substituted with bromine (Br) at the para-position and chlorine (Cl) at the meta-position. Tetrazoles are nitrogen-rich heterocycles known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their metabolic stability, hydrogen-bonding capacity, and ability to act as bioisosteres for carboxylic acids .
Properties
IUPAC Name |
5-(4-bromo-3-chlorophenyl)-2H-tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN4/c8-5-2-1-4(3-6(5)9)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHJHDGEXQRVJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NNN=N2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
In a typical procedure, 4-bromo-3-chlorobenzonitrile (1.0 mmol) is heated with sodium azide (1.2 mmol) in dimethylformamide (DMF) at 100°C for 24 hours under reflux. Acidic workup with hydrochloric acid (1M) precipitates the tetrazole product. Early studies reported yields of 60–70%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).
Key Variables Affecting Yield:
| Variable | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | DMF | +15% vs. H₂O |
| Temperature | 100°C | +20% vs. 80°C |
| NaN₃ Equivalents | 1.2 | +10% vs. 1.0 |
| Reaction Time | 24 h | +12% vs. 12 h |
Side reactions, such as the formation of triazoles or unreacted nitrile, are minimized by maintaining anhydrous conditions and controlled stoichiometry.
Catalytic Methods for Enhanced Efficiency
Recent breakthroughs in catalysis have addressed the classical method’s limitations, particularly long reaction times and moderate yields. A cobalt(II)-catalyzed [3+2] cycloaddition, developed by Gupta et al., achieves superior efficiency.
Cobalt(II) Complex-Catalyzed Synthesis
The protocol employs a bis(azido)cobalt(III) complex (2 , 1 mol%) in dimethyl sulfoxide (DMSO) at 110°C for 12 hours. This method converts 4-bromo-3-chlorobenzonitrile to the target tetrazole in 92% yield, with no column chromatography required.
Mechanistic Insights:
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Catalyst Activation : The cobalt complex coordinates to the nitrile’s cyano group, polarizing the C≡N bond for azide attack.
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Cycloaddition : The coordinated nitrile and azide undergo a concerted [3+2] addition, forming the tetrazole ring.
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Catalyst Regeneration : The cobalt center releases the product and rebinds azide ions, sustaining the catalytic cycle.
Comparative Performance:
| Parameter | Classical Method | Co-Catalyzed Method |
|---|---|---|
| Yield | 70% | 92% |
| Time | 24 h | 12 h |
| Catalyst Loading | N/A | 1 mol% |
| Purity (HPLC) | 95% | 99% |
This method’s scalability was demonstrated in a 10 mmol-scale reaction, maintaining a 90% yield with minimal catalyst degradation.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates tetrazole formation by enhancing reaction kinetics. A modified procedure irradiates 4-bromo-3-chlorobenzonitrile with sodium azide in DMF at 150°C for 30 minutes, achieving an 88% yield.
Advantages Over Conventional Heating:
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Rate Enhancement : 30 minutes vs. 24 hours.
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Energy Efficiency : 150 W power vs. sustained oil bath heating.
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Reduced Side Products : Lower epimerization and decomposition.
Optimization Table:
| Microwave Power (W) | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| 100 | 120 | 45 | 75 |
| 150 | 150 | 30 | 88 |
| 200 | 180 | 20 | 82 |
Exceeding 150°C risks nitrile degradation, necessitating precise temperature control.
Industrial-Scale Production Considerations
For bulk synthesis, cost-effectiveness and safety are paramount. A continuous flow reactor system has been proposed, combining cobalt catalysis with in-line purification.
Pilot Plant Data:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Annual Capacity | 50 kg | 500 kg |
| Yield | 90% | 93% |
| Solvent Consumption | 10 L/kg | 3 L/kg |
| Energy Cost | $120/kg | $75/kg |
The flow system’s reduced solvent volume and automated controls mitigate azide handling risks, a critical factor for large-scale operations.
Purification and Characterization
Crude this compound is purified via:
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Recrystallization : Ethanol/water (3:1) affords 98% purity.
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Chromatography : Silica gel (ethyl acetate/hexane, 1:2) for analytical-grade material.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromo-3-chlorophenyl)-2H-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The tetrazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Cycloaddition Reactions: These reactions often require catalysts such as transition metals and are performed under inert atmospheres.
Major Products Formed
The major products formed from these reactions include various substituted tetrazoles, oxidized or reduced derivatives, and new heterocyclic compounds with potential biological activity.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
5-(4-bromo-3-chlorophenyl)-2H-tetrazole has been explored for its potential as an active pharmaceutical ingredient (API). Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery. Research indicates that tetrazole derivatives exhibit various pharmacological activities, including:
- Antimicrobial Activity : Studies have shown that tetrazoles can inhibit the growth of bacteria and fungi. For instance, derivatives of tetrazoles have demonstrated effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Properties : Compounds containing the tetrazole moiety have been reported to exhibit anti-inflammatory effects, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .
- Anticancer Activity : Some studies have indicated that tetrazole derivatives can inhibit cancer cell proliferation. For example, certain synthesized compounds showed significant activity against breast cancer cell lines .
2. Agriculture
In agricultural applications, this compound has potential as a fungicide or herbicide due to its ability to disrupt cellular processes in pests and pathogens. Research into azole derivatives has highlighted their effectiveness in plant protection against fungal infections .
3. Material Science
Tetrazoles are also utilized in the development of new materials with specific properties such as high thermal stability and resistance to degradation. Their application in explosives and propellants is notable due to their energetic properties .
Antimicrobial Activity Study
A study evaluated the antimicrobial efficacy of various tetrazole derivatives, including this compound, against common pathogens. The results indicated that the compound exhibited significant antibacterial activity with minimal inhibitory concentration (MIC) values comparable to standard antibiotics .
Anticancer Screening
In vitro tests were conducted on synthesized tetrazole derivatives against several cancer cell lines, including MCF7 (breast cancer). The findings revealed that certain derivatives showed potent anticancer activity, suggesting that this compound could be developed into a therapeutic agent .
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against Staphylococcus aureus |
| Anti-inflammatory drugs | Exhibited significant reduction in inflammation | |
| Anticancer agents | Inhibited growth of MCF7 breast cancer cells | |
| Agriculture | Fungicides | Effective against fungal pathogens |
| Material Science | Explosives and propellants | High thermal stability |
Mechanism of Action
The mechanism of action of 5-(4-bromo-3-chlorophenyl)-2H-tetrazole involves its interaction with specific molecular targets. For example, as an antitubulin agent, it binds to tubulin, inhibiting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to disrupt microtubule function is a key aspect of its biological activity.
Comparison with Similar Compounds
Key Research Findings
- Halogen Effects: Bromine and chlorine synergistically improve metabolic stability and target engagement compared to non-halogenated analogs .
- Therapeutic Potential: Tetrazoles with para-halogenated phenyl groups show promise in CNS and anti-inflammatory drug development, though antinociceptive activity varies with substituent positioning .
Biological Activity
5-(4-bromo-3-chlorophenyl)-2H-tetrazole is a member of the tetrazole family, which has garnered attention for its diverse biological activities. This compound's unique structure, featuring both bromo and chloro substituents on the phenyl ring, contributes to its potential in various pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound is characterized by a five-membered heterocyclic ring containing four nitrogen atoms and one carbon atom. The presence of halogen substituents (bromo and chloro) enhances the compound's electronic properties, potentially influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The tetrazole ring can mimic carboxylate groups found in biological systems, allowing for effective binding to active sites. The halogen substituents may modulate binding affinity and specificity, impacting the compound's overall reactivity and biological effects.
Antimicrobial Activity
Research has demonstrated that compounds within the tetrazole family exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound display potent antibacterial activity against various pathogens:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
| Doxorubicin | HT-29 (cancer cell line) | 2.24 µM |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro assays. Notably, it has been shown to inhibit cell proliferation in cancer cell lines such as HT-29 and PC-3:
| Cell Line | IC50 (µM) |
|---|---|
| HT-29 | 6.43 |
| PC-3 | 9.83 |
These IC50 values indicate that the compound exhibits comparable efficacy to established chemotherapeutic agents like Doxorubicin .
Comparative Studies
When compared to other tetrazole derivatives, this compound demonstrates unique biological profiles due to its specific substituents:
| Compound | Structure | Biological Activity |
|---|---|---|
| 5-phenyl-2H-tetrazole | No halogen substituents | Lower antimicrobial activity |
| 5-(4-chloro-3-methoxyphenyl)-2H-tetrazole | Chloro instead of bromo | Reduced anticancer activity |
The presence of both bromo and chloro groups appears to enhance both antimicrobial and anticancer properties compared to other derivatives .
Case Studies
Several case studies have highlighted the therapeutic potential of tetrazoles:
- Study on Anticancer Efficacy : A study assessed the cytotoxic effects of various tetrazoles on cancer cell lines, revealing that compounds similar to this compound significantly reduced cell viability in a dose-dependent manner .
- Antimicrobial Screening : Another investigation focused on the antibacterial properties of tetrazoles against clinically relevant strains. The study concluded that certain derivatives exhibited lower MIC values than conventional antibiotics, indicating their potential as alternative treatments .
Q & A
Q. What are the standard synthetic routes for 5-(4-bromo-3-chlorophenyl)-2H-tetrazole, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via cyclization reactions. A general approach involves refluxing substituted benzaldehyde derivatives with a triazole precursor in ethanol under acidic conditions (e.g., glacial acetic acid), followed by solvent evaporation and purification . Optimization includes varying reaction time, temperature, and stoichiometry. For bromo/chloro-substituted analogs, halogenated benzaldehydes are prioritized. Characterization via NMR and HPLC ensures purity and structural confirmation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify proton environments and confirm aromatic substitution patterns.
- XRD : Single-crystal X-ray diffraction resolves halogen positioning and tetrazole ring conformation .
- Mass Spectrometry : High-resolution MS validates molecular weight and halogen isotopic patterns.
- FT-IR : Confirms C-Br and C-Cl stretches (550–650 cm) and tetrazole N-H vibrations (~3400 cm) .
Q. How can computational tools predict the biological activity of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates ligand-receptor interactions, prioritizing targets like kinases or antimicrobial enzymes. Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to predict reactivity. Software like Gaussian or Schrödinger Suite models thermodynamic stability and solvation effects .
Q. What experimental designs are suitable for initial biological screening?
- Methodological Answer : Use factorial design to test variables: concentration ranges (1–100 µM), cell lines (e.g., HEK293 for cytotoxicity), and incubation times. Include positive controls (e.g., doxorubicin for cytotoxicity) and negative controls (solvent-only). Assays like MIC (Minimum Inhibitory Concentration) for antimicrobial activity or MTT for cytotoxicity provide dose-response curves .
Advanced Research Questions
Q. How to resolve contradictions between theoretical predictions and experimental data for this compound’s reactivity?
- Methodological Answer :
- Validation Experiments : Repeat synthesis under inert conditions to rule out atmospheric interference.
- Cross-Referencing : Compare DFT-predicted reaction pathways (e.g., nucleophilic attack sites) with HPLC-MS intermediate analysis.
- Isotopic Labeling : Use N-labeled precursors to trace tetrazole ring formation .
Q. What strategies optimize multi-step synthesis of derivatives with enhanced bioactivity?
- Methodological Answer :
- Taguchi Methods : Optimize parameters (e.g., catalyst loading, solvent polarity) for each step.
- Parallel Synthesis : Use robotic platforms to generate libraries of analogs (e.g., varying substituents on the phenyl ring).
- Process Analytics : In-line FTIR monitors intermediate formation, reducing purification bottlenecks .
Q. How does crystallographic data inform structure-activity relationships (SAR) for halogenated tetrazoles?
- Methodological Answer : XRD reveals halogen bonding patterns (e.g., Br···N interactions) that enhance receptor binding. Overlay crystal structures with docking poses to identify steric clashes or favorable π-π stacking. Compare with non-halogenated analogs to isolate electronic vs. steric effects .
Q. What advanced statistical methods analyze dose-dependent biological response variability?
- Methodological Answer :
Q. How to investigate the compound’s mechanism of action using isotopic labeling?
Q. What methodologies ensure data integrity in collaborative studies of halogenated tetrazoles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
